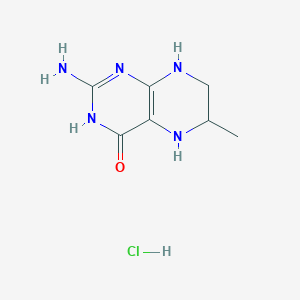
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C7H11N5O·HCl It is a derivative of pteridine, a bicyclic compound that is significant in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of hydrochloric acid, leading to the formation of the desired pteridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of pteridine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various substituted pteridines.
Aplicaciones Científicas De Investigación
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: This compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved often include key metabolic processes where pteridine derivatives play a crucial role.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-methylpteridine: Similar in structure but differs in the position of the hydroxyl group.
6-Methylpterin: Lacks the amino group at the 2-position.
Tetrahydrobiopterin: A naturally occurring pteridine derivative with additional hydroxyl groups.
Uniqueness
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
67129-04-8 |
|---|---|
Fórmula molecular |
C7H12ClN5O |
Peso molecular |
217.66 g/mol |
Nombre IUPAC |
2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
InChI |
InChI=1S/C7H11N5O.ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);1H |
Clave InChI |
UXJCSNQRWGHFMY-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
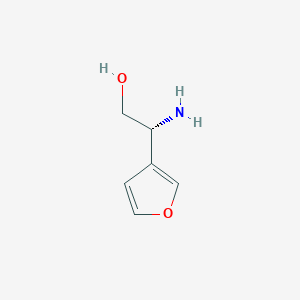

![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)

![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
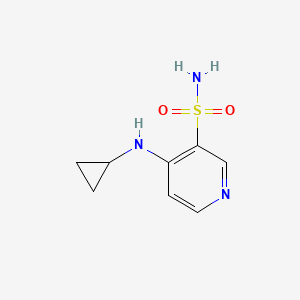
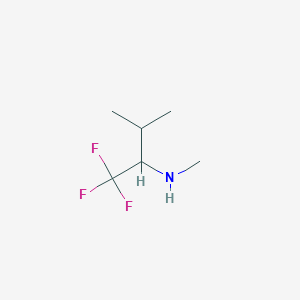

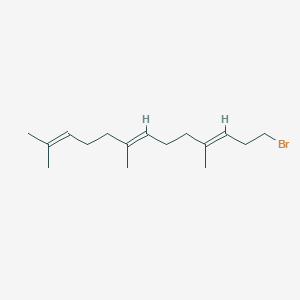
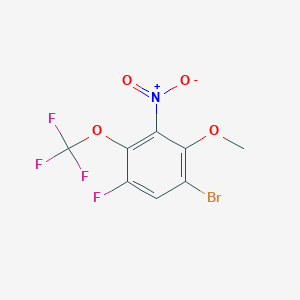
![8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)

